Antitubercular agent-16

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antitubercular agent-16 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents designed to combat drug-resistant strains of tuberculosis. The development of such compounds is crucial due to the increasing prevalence of multidrug-resistant tuberculosis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Antitubercular agent-16 typically involves a multi-step process. One common method includes the reaction of substituted heteroaryl aldehydes with 2-acetyl pyrrole or thiazole and substituted hydrazine hydrates in the presence of a base such as sodium hydroxide in ethanol at room temperature . This method is advantageous due to its one-pot reaction, shorter reaction time, and straightforward workup procedure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Antitubercular agent-16 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Antitubercular agent-16 has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.

Medicine: Explored for its potential as a treatment for drug-resistant tuberculosis.

Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes

Mecanismo De Acción

Antitubercular agent-16 exerts its effects by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound targets specific enzymes involved in mycolic acid synthesis, such as InhA, which is essential for the survival of the bacteria .

Comparación Con Compuestos Similares

Similar Compounds

Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis.

Rifampicin: Another first-line drug that inhibits RNA synthesis in Mycobacterium tuberculosis.

Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the mycobacterial cell wall.

Uniqueness

Antitubercular agent-16 is unique due to its specific targeting of mycolic acid synthesis and its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Unlike some other antitubercular agents, it has shown promising results in overcoming resistance mechanisms and maintaining efficacy in various clinical settings .

Actividad Biológica

Antitubercular agent-16 (also known as Compound 5q) is a novel compound that has shown promising biological activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), minimum inhibitory concentration (MIC) values, and relevant case studies.

Overview of this compound

This compound is part of a series of compounds evaluated for their efficacy against various strains of Mtb. It has been characterized by its ability to inhibit the growth of both drug-sensitive and multidrug-resistant strains of Mtb, making it a candidate for further development in the fight against TB.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound has been quantified through MIC assays. The following table summarizes the MIC90 values against different strains of Mtb:

| Strain | MIC90 (μg/mL) |

|---|---|

| M. tuberculosis H37Rv | 0.40 |

| M. tuberculosis MDR | 20.11 |

| M. smegmatis | 23.51 |

| M. fortuitum | 19.62 |

| Other drug-resistant strains | 10.93 - 13.62 |

These values indicate that this compound is particularly potent against the H37Rv strain, with significantly higher MIC values observed for multidrug-resistant variants, suggesting a need for further optimization to enhance its efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal critical insights into its biological activity:

- Electron-Donating Groups : The presence of electron-donating groups has been associated with enhanced anti-inflammatory activity, which may indirectly contribute to the overall therapeutic profile against TB.

- Electron-Withdrawing Substituents : Conversely, electron-withdrawing groups have been shown to boost the anti-tubercular activity, indicating that fine-tuning these substituents could optimize the compound's efficacy .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- In Vitro Studies : A study involving over 4,000 small molecules identified this compound as a lead compound due to its significant bactericidal activity against both sensitive and resistant strains of Mtb. This research highlighted its potential for use in combination therapies alongside established first-line drugs .

- Mechanistic Insights : Further investigation into the molecular mechanisms revealed that this compound targets specific pathways involved in mycolic acid synthesis, crucial for the integrity of the bacterial cell wall . This mechanism is similar to that of other well-known anti-TB drugs, underscoring its relevance in drug development.

Propiedades

Fórmula molecular |

C21H27N3S |

|---|---|

Peso molecular |

353.5 g/mol |

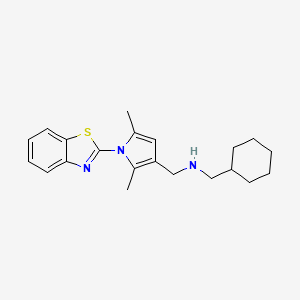

Nombre IUPAC |

N-[[1-(1,3-benzothiazol-2-yl)-2,5-dimethylpyrrol-3-yl]methyl]-1-cyclohexylmethanamine |

InChI |

InChI=1S/C21H27N3S/c1-15-12-18(14-22-13-17-8-4-3-5-9-17)16(2)24(15)21-23-19-10-6-7-11-20(19)25-21/h6-7,10-12,17,22H,3-5,8-9,13-14H2,1-2H3 |

Clave InChI |

HBMBTLBDFPBSDK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(N1C2=NC3=CC=CC=C3S2)C)CNCC4CCCCC4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.